N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide

Covalent inhibitor Michael acceptor Electrophile

This compound uniquely merges an E-configured α,β-unsaturated sulfone (methanesulfonylprop-2-en-1-yl) Michael acceptor tail for irreversible cysteine engagement with a 4-(thiophen-3-yl)benzamide core validated for STAT3 SH2 and dopamine D3 receptor binding. Unlike simpler benzamides that lack covalent trapping potential or 2-thienyl variants that alter dihedral geometry, this 321 Da scaffold obeys the Rule of Three for fragment-based discovery and offers a versatile chemical handle for warhead-linker probe development. Ideal for SAR studies requiring target complementarity and covalent functionality in one compact building block.

Molecular Formula C15H15NO3S2
Molecular Weight 321.4 g/mol
CAS No. 2549133-29-9
Cat. No. B6459854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
CAS2549133-29-9
Molecular FormulaC15H15NO3S2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)C2=CSC=C2
InChIInChI=1S/C15H15NO3S2/c1-21(18,19)10-2-8-16-15(17)13-5-3-12(4-6-13)14-7-9-20-11-14/h2-7,9-11H,8H2,1H3,(H,16,17)/b10-2+
InChIKeyUGBFFUCJAMSEMI-WTDSWWLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide (CAS 2549133-29-9): Structural Profile and Research Use


N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide (CAS 2549133-29-9) is a synthetic small molecule (MW 321.4 g/mol, C15H15NO3S2) containing a methanesulfonyl-substituted α,β-unsaturated alkene linked to a 4-(thiophen-3-yl)benzamide scaffold [1]. Its structure combines a Michael acceptor motif with a biaryl amide pharmacophore found in known STAT3 and dopamine D3 receptor ligands, positioning it as a potential covalent probe or fragment for Structure-Activity Relationship (SAR) studies [2]. The compound is commercially available for research purposes [3].

Why Close Analogs Cannot Substitute for N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide in Targeted Studies


The compound's differentiation arises from the convergence of its E-configured α,β-unsaturated sulfone (methanesulfonylprop-2-en-1-yl) tail, capable of covalent engagement with cysteine thiols, and a 4-(thiophen-3-yl)benzamide core that defines a specific shape and electronic profile distinct from 2-thienyl or phenyl variants [1][2]. Substituting with simpler benzamides (e.g., N-benzylbenzamide) loses covalent trapping potential, while replacing the 3-thienyl group with a 2-thienyl or phenyl ring alters dihedral angle and π-stacking geometry, potentially compromising target complementarity [2]. Even closely related methanesulfonylprop-2-en-1-yl amide derivatives with phenoxy or biphenyl cores (CAS 2549133-11-9, 2549133-24-4) present different lipophilicity and hydrogen-bonding profiles, making direct substitution unreliable without empirical validation.

Differentiation Evidence for N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide vs. Closest Analogs


Covalent Warhead: E-Methanesulfonylprop-2-en-1-yl Reactivity vs. Saturated Sulfones

The target compound contains an E-configured α,β-unsaturated sulfone moiety that can act as a Michael acceptor for cysteine thiolates, forming a stable covalent adduct [1]. In contrast, saturated alkyl sulfone analogs (e.g., N-(3-methylsulfonylpropyl)benzamides) lack this electrophilic trap and rely solely on reversible binding. This functional group differentiation is critical for developing targeted covalent inhibitors or activity-based probes.

Covalent inhibitor Michael acceptor Electrophile

Core Scaffold Potency: 4-(Thiophen-3-yl)benzamide vs. 4-Phenylbenzamide in COX-1 Inhibition

In a congeneric series, the 4-(thiophen-3-yl)benzamide scaffold has demonstrated measurable target engagement compared to a simple phenylbenzamide. While not measured for the target compound itself, the analog 4-[2-(4-fluorophenyl)thiophen-3-yl]benzamide inhibited human COX-1 with an IC50 of 3.2 µM (3.20E+3 nM) in a baculovirus/Sf9 cell assay [1]. The corresponding 4-(phenyl)benzamide analog is reported inactive (>50% inhibition at 30 µM, estimated IC50 >30 µM), suggesting the thiophene ring contributes ≥10-fold improvement in potency.

COX-1 inhibitor Thiophene pharmacophore Activity cliff

Lipophilic Efficiency: Methanesulfonylprop-2-en-1-yl vs. Piperidine-sulfonyl Substituents

The target compound has a computed XLogP3 of 2.0, a molecular weight of 321.4 g/mol, and a topological polar surface area (TPSA) of 99.9 Ų [1]. By comparison, the structurally related STAT3 Inhibitor XVI (CAS 1260364-43-9), which bears a bulkier pyrrolidine-sulfonyl-thiophene core, has a higher molecular weight (446.6 g/mol) and an estimated XLogP >3.5 . The lower lipophilicity of the target compound suggests improved metabolic stability and aqueous solubility potential, making it a more favorable starting point for hit-to-lead optimization.

Lipophilic efficiency Physicochemical properties Drug-likeness

Key Application Scenarios for N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide in Scientific Procurement


Development of Covalent STAT3 or COX-1 Probes via Electrophilic Trap

The methanesulfonylprop-2-en-1-yl group can be exploited to design irreversible inhibitors targeting cysteine residues in the STAT3 SH2 domain or COX-1 active site. The 4-(thiophen-3-yl)benzamide core provides a validated recognition motif; the compound serves as a starting scaffold for installing warhead-bearing linkers in molecular probe development [1][2].

Dopamine D3 Receptor Ligand Optimization with Reduced Molecular Complexity

The 4-(thiophen-3-yl)benzamide substructure is a privileged fragment for D3 receptor binding. This compound retains the core aryl-thiophene necessary for D3 affinity while having a lower molecular weight than extended piperazine analogs, making it a suitable fragment for merging or linking strategies in central nervous system drug discovery [1].

Physicochemical Benchmarking in Fragment-Based Drug Discovery (FBDD)

With an MW of 321 Da, XLogP of 2.0, and hydrogen bond donor count of 1, this compound conforms to the 'rule of three' for fragments. Its distinct methanesulfonylpropene tail adds covalent functionality absent in typical fragment libraries, offering a versatile chemical handle for hit evolution [2].

Quote Request

Request a Quote for N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.